REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH:6]([CH2:11][N+:12]([O-:14])=[O:13])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2].[OH-].[Na+]>>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C@@H:6]([CH2:11][N+:12]([O-:14])=[O:13])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(CC(C)C)C[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 55% conversion (corresponds to 50.6 mL of NaOH consumption) the reaction
|
Type
|
ADDITION
|
Details
|
was stopped by addition of 100 mL of ethyl acetate
|
Type
|
ADDITION
|
Details
|
100 mL of 5M aqueous NaOH were added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed once with 100 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C[C@H](CC(C)C)C[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |